molecular formula C10H22O3Si B3052760 Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 448944-56-7

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester

Cat. No.: B3052760
CAS No.: 448944-56-7
M. Wt: 218.36 g/mol
InChI Key: CEQSSLFYELFXKK-UHFFFAOYSA-N
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Description

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH . It’s a clear liquid that has a pungent smell and is miscible with water . The compound you’re asking about seems to be a derivative of propanoic acid, with additional functional groups attached to it .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst . The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure of “Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester” would depend on the positions and orientations of the functional groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, esters like the compound you’re asking about can undergo reactions like hydrolysis, reduction, and transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, depend on its molecular structure . For example, esters are often less polar than the carboxylic acids from which they are derived, which can affect their solubility in different solvents .

Scientific Research Applications

Divalent Sulfur Protection

Propanoic acid derivatives, including those similar to 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, have been used in the preparation of reagents for divalent sulfur protection. These compounds play a crucial role in protecting thiols during chemical reactions, ensuring the integrity of sulfur-containing compounds (Wang & Clive, 2014).

Electrochemical Storage Devices

Ester-based electrolytes, including methyl propanoate, have been researched for use in electrochemical storage devices. These electrolytes demonstrate significant performance in terms of ionic conductivity, viscosity, and electrochemical behavior, which are critical for the efficiency of devices like lithium-ion capacitors (Dahbi et al., 2012).

Cardiotonic Activity

Certain propanoic acid esters have been synthesized and evaluated for their cardiotonic activity. This research is significant for developing drugs that can enhance cardiac contractility and could lead to new treatments for heart failure (Mosti et al., 1992).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs and bioactive compounds. Without more specific information about the compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled . Always consult the Material Safety Data Sheet (MSDS) for information on the safe handling of specific compounds .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has bioactive properties, it could be studied as a potential drug . If it has unique physical or chemical properties, it could be studied for potential use in materials science or chemistry .

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(5,6)13-8-7-9(11)12-4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSSLFYELFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616168
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448944-56-7
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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